![molecular formula C20H16F3N5O2S B2484058 3-[2-(2-thienyl)ethyl]-7-{[2-(trifluoromethyl)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396768-97-0](/img/structure/B2484058.png)
3-[2-(2-thienyl)ethyl]-7-{[2-(trifluoromethyl)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives, including compounds similar to the specified chemical, often involves complex reactions that target specific pharmacological properties. For example, Guo et al. (2003) discussed the synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-diones as potent GnRH receptor antagonists, highlighting the importance of specific substituents for receptor binding activity (Guo et al., 2003).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine derivatives plays a crucial role in their biological activity. Hirota et al. (1990) synthesized several 6-substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, demonstrating the effect of substituents on the compound's properties and potential applications (Hirota et al., 1990).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidine derivatives undergo various chemical reactions that modify their properties and potential uses. Sirakanyan et al. (2015) explored the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides, leading to the synthesis of new heterocyclic systems (Sirakanyan et al., 2015).
Physical Properties Analysis
The physical properties of thieno[2,3-d]pyrimidine derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. However, detailed studies specifically addressing the physical properties of 3-[2-(2-thienyl)ethyl]-7-{[2-(trifluoromethyl)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione are scarce in the available literature.
Chemical Properties Analysis
The chemical properties, including reactivity, functional group compatibility, and potential for further modification, are essential for understanding the versatility of thieno[2,3-d]pyrimidine derivatives. Studies like those by Furrer et al. (1994) on related compounds provide insights into the reactivity and potential chemical modifications that can be applied to similar structures (Furrer et al., 1994).
Scientific Research Applications
Synthesis and Structural Analysis
- Thienopyrimidine derivatives, including those similar to the compound , have been synthesized through various methods. One study discusses the synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists, indicating their potential application in treating reproductive diseases. The structural features essential for receptor binding activity, such as specific substituent groups, were highlighted (Guo et al., 2003).
Biological Activities
- Research into substituted thienopyrimidines has shown their potential as antibacterial agents. This indicates the broad spectrum of biological activities that thienopyrimidine derivatives can exhibit, making them of interest for pharmaceutical development (More et al., 2013).
Material Science Applications
- The incorporation of trifluoromethyl groups into fused heterocyclic compounds, including thienopyrimidines, has been explored. Such studies are indicative of the potential application of these compounds in material science, possibly in the development of novel materials with unique electronic properties (Shaaban, 2008).
Antimicrobial Properties
- Thienopyrimidine derivatives have been evaluated for their antimicrobial properties, with some showing promising activity. This underscores the potential application of such compounds in developing new antimicrobial agents (Bhuiyan et al., 2006).
properties
IUPAC Name |
6-(2-thiophen-2-ylethyl)-2-[[2-(trifluoromethyl)phenyl]methylamino]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N5O2S/c21-20(22,23)15-6-2-1-4-12(15)10-24-18-25-11-14-16(26-18)27-19(30)28(17(14)29)8-7-13-5-3-9-31-13/h1-6,9,11H,7-8,10H2,(H2,24,25,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDJXTSASWNGIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC=C3C(=N2)NC(=O)N(C3=O)CCC4=CC=CS4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


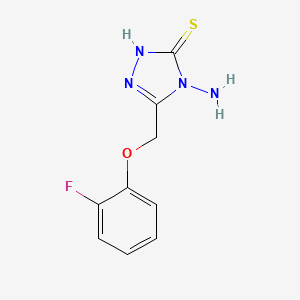
![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-propan-2-ylpiperazine-1-carboxamide](/img/structure/B2483978.png)
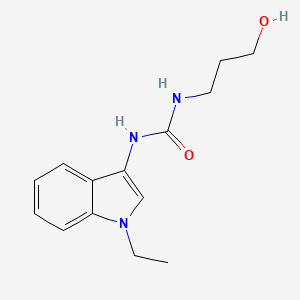
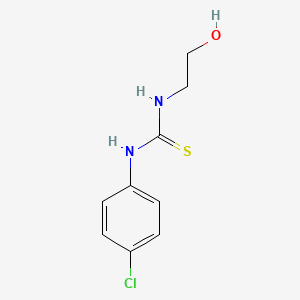


![N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2483987.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2483991.png)
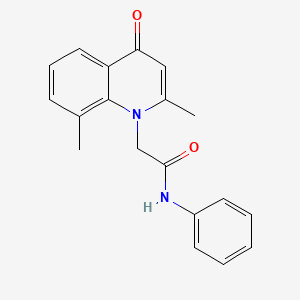
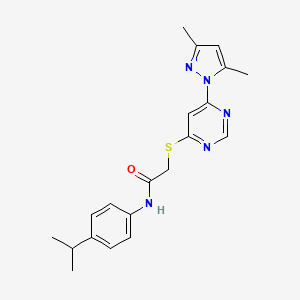
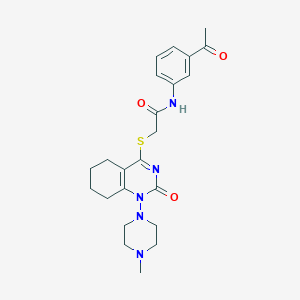
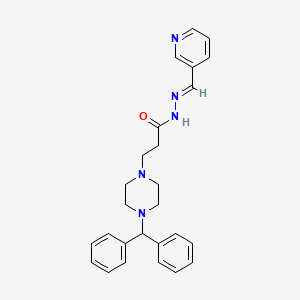
![8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2483998.png)